molecular formula C14H21NO2 B4682420 N-butyl-N-ethyl-3-methoxybenzamide

N-butyl-N-ethyl-3-methoxybenzamide

Cat. No.: B4682420
M. Wt: 235.32 g/mol
InChI Key: QUODGDYDCWYDGI-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzene ring and N-butyl and N-ethyl substituents on the amide nitrogen. The methoxy group and alkyl substituents on the amide nitrogen influence solubility, electronic properties, and biological activity, making such compounds relevant to drug design and catalytic processes.

Properties

IUPAC Name

N-butyl-N-ethyl-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-6-10-15(5-2)14(16)12-8-7-9-13(11-12)17-3/h7-9,11H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUODGDYDCWYDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with butylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Esterification: 3-methoxybenzoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).

    Amidation: The ester is then reacted with butylamine and ethylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-butyl-N-ethyl-3-methoxybenzylamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-butyl-N-ethyl-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-butyl-N-ethyl-3-methoxybenzamide in the provided evidence include the following:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
  • Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization. Its hydroxyl and tertiary alkyl groups enhance coordination with transition metals.
  • Key Data : Characterized by NMR, IR, GC-MS, and X-ray crystallography (CCDC 1965367) .

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-123I-MBA) ()

  • Structure : Contains a 4-methoxybenzamide core with an N-piperidinylethyl group and iodine-123 radiolabel.
  • Applications : Used in sigma receptor scintigraphy for detecting primary breast cancer due to sigma receptor overexpression on tumor cells. Tumor-to-background ratios of ~2.04 were observed in clinical studies .

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j) ()

  • Structure : A dimethyl-substituted benzamide with hydroxyl and methoxy groups at the 3- and 4-positions, respectively.

2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide ()

  • Structure: Contains a 2-butoxy-3-methoxybenzamide core with a pentylideneaminoethyl substituent.
  • Physicochemical Properties : Molecular formula C₁₉H₃₀N₂O₃, molar mass 334.45 g/mol. The elongated alkyl chains enhance lipophilicity, which may impact membrane permeability in biological systems .

N-(3-Acetylphenyl)-3-methoxybenzamide ()

  • Structure : A 3-methoxybenzamide derivative with an acetylphenyl substituent.

Structural and Functional Analysis

Table 1: Comparative Data for Benzamide Derivatives

Compound Name Substituents Molecular Formula Key Applications References
This compound N-butyl, N-ethyl, 3-methoxy Not Provided Hypothetical: Catalysis/Drug Design N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl C₁₂H₁₇NO₂ Metal-catalyzed C–H functionalization
P-123I-MBA N-piperidinylethyl, 4-methoxy, ¹²³I C₁₄H₁₉IN₂O₂ Sigma receptor imaging (breast cancer)
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide N,N-dimethyl, 3-hydroxy, 4-methoxy C₁₀H₁₃NO₃ Electronic/Photochemical studies
2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide 2-butoxy, 3-methoxy, pentylideneaminoethyl C₁₉H₃₀N₂O₃ Lipophilicity-driven applications
N-(3-Acetylphenyl)-3-methoxybenzamide N-(3-acetylphenyl), 3-methoxy C₁₆H₁₅NO₃ Medicinal chemistry intermediates

Research Implications

  • Substituent Effects: Alkyl chains (e.g., butoxy, pentylideneamino) enhance lipophilicity, while hydroxyl/methoxy groups modulate electronic properties and hydrogen-bonding capacity.
  • Medical Relevance: Sigma receptor-targeting benzamides (e.g., P-123I-MBA) highlight the importance of methoxy positioning and nitrogen substituents in diagnostic imaging .
  • Synthetic Utility : N,O-bidentate directing groups (e.g., ) demonstrate the role of steric and electronic effects in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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